What is the synthesis pathway of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
What is the synthesis pathway of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
An In-depth Technical Guide to the Synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolo[2,3-c]pyridazine core is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and other potential therapeutic agents.[1] This document details a robust and scalable synthetic route, elucidates the rationale behind key experimental choices, and provides detailed protocols to enable the successful synthesis and characterization of the target compound. The primary pathway discussed is a practical and efficient method starting from readily available precursors, with an emphasis on reaction mechanisms and process optimization.
Introduction: The Significance of the Pyrrolo[2,3-c]pyridazine Scaffold
The fusion of a pyrrole ring with a pyridazine system creates the 7H-pyrrolo[2,3-c]pyridazine scaffold, a nitrogen-rich heterocyclic structure that has garnered considerable attention in the field of drug discovery. The strategic placement of nitrogen atoms in this arrangement allows for a multitude of hydrogen bonding interactions and provides a rigid framework for the presentation of various functional groups to biological targets.[2] The introduction of halogen substituents, such as bromine and chlorine, at specific positions on this scaffold further enhances its utility as a versatile building block. These halogens can serve as handles for subsequent cross-coupling reactions, enabling the exploration of a diverse chemical space and the generation of libraries of novel compounds for biological screening.[3] The target molecule, 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, is therefore a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Primary Synthesis Pathway: A Step-by-Step Guide
The most direct and scalable synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine proceeds from 3,6-dichloropyridazin-4-amine. This pathway involves a sequence of reactions that first constructs the pyrrole ring onto the pyridazine core, followed by a selective bromination.
Overall Synthetic Scheme
The synthesis can be visualized as a two-step process starting from the commercially available 3,6-dichloropyridazin-4-amine.
Caption: Overall synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine.
Step 1: Synthesis of 3-chloro-7H-pyrrolo[2,3-c]pyridazine
The initial step involves the construction of the pyrrole ring through a reaction of 3,6-dichloropyridazin-4-amine with a suitable C2-synthon, followed by cyclization. A common and effective method utilizes chloroacetaldehyde.
-
Reaction Principle: This reaction proceeds via an initial N-alkylation of the amino group of the pyridazine with chloroacetaldehyde, followed by an intramolecular cyclization to form the pyrrole ring. The acidic conditions facilitate the dehydration and aromatization to the pyrrolo[2,3-c]pyridazine core.
-
To a solution of 3,6-dichloropyridazin-4-amine (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMF, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution).
-
The reaction mixture is heated to a temperature between 80-100 °C and stirred for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then taken up in water and the pH is adjusted to neutral with a mild base (e.g., sodium bicarbonate).
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 3-chloro-7H-pyrrolo[2,3-c]pyridazine. Further purification can be achieved by recrystallization or column chromatography.
Step 2: Bromination to 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
The second and final step is the regioselective bromination of the pyrrolo[2,3-c]pyridazine core at the 5-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild and selective nature.
-
Reaction Principle: This is an electrophilic aromatic substitution reaction. The pyrrole ring of the 7H-pyrrolo[2,3-c]pyridazine is electron-rich and therefore susceptible to electrophilic attack. The 5-position is the most electronically activated site for this substitution.
-
Dissolve 3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine as a solid. A publication has reported obtaining the product as a brown solid with a yield of 92%.[3]
Alternative Synthetic Strategy
An alternative approach to the 7H-pyrrolo[2,3-c]pyridazine core involves the cyclization of an appropriately substituted pyridazine bearing an ethynyl group.
Caption: Alternative synthesis of the target compound.
This method starts with 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine.[4] The cyclization is typically achieved under basic conditions, with a strong base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as DMF at elevated temperatures.[4] The resulting 3-chloro-7H-pyrrolo[2,3-c]pyridazine can then be brominated as described in the primary pathway. While this method is also effective, the starting material may be less readily available than 3,6-dichloropyridazin-4-amine.
Characterization Data
The successful synthesis of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected Analytical Data |
| 3-chloro-7H-pyrrolo[2,3-c]pyridazine | C₆H₄ClN₃ | 153.57 | MS (ESI): m/z 154.2 [M+H]⁺.[4] |
| 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine | C₆H₃BrClN₃ | 232.47 | ¹H NMR (500 MHz, DMSO-d₆) δ 13.09 (s, 1H), 8.27 (d, J = 2.8 Hz, 1H), 7.90 (s, 1H). ¹³C NMR (151 MHz, DMSO-d₆) δ 151.7, 147.5, 135.6, 124.4, 116.8, 86.5. HRMS (ESI): calcd. for C₆H₃BrClN₃: 230.9199; found: 230.9203.[3] |
Conclusion
This technical guide has detailed a reliable and well-documented synthetic pathway for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. The presented primary route, starting from 3,6-dichloropyridazin-4-amine, offers a practical and scalable method for obtaining this valuable building block. The provided experimental protocols and mechanistic insights are intended to equip researchers in medicinal chemistry and drug development with the necessary information to successfully synthesize and utilize this compound in their research endeavors. The strategic functionalization of this scaffold holds significant promise for the discovery of novel therapeutic agents.
References
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). [Source not further specified]
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. (2020). The Journal of Organic Chemistry. [Link]
- Pyrrolo [2,3-c] pyridine derivatives. (n.d.).
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). Research Journal of Pharmacy and Technology. [Link]
-
Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. (n.d.). ChemRxiv. [Link]
- Dérivés de phényl-1h-pyrrolo [2, 3-c] pyridine substitués. (n.d.).
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. [Link]
-
Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). PMC. [Link]
-
Synthesis of Substituted Pyrrolo[2,3‐ c ]Pyrazol‐4‐Ylacetic Acids via Acid‐Catalyzed Rearrangement of Aroyl‐Containing Pyrazolo[3,4‐ b ]Pyridin‐6‐Ones. (2026). ResearchGate. [Link]
- 3-pyrimidinyl pyrrolo [2,3-b] pyridine as new anticancer agents and the process for the preparation thereof. (2017).
-
5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. (n.d.). NextSDS. [Link]
-
Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2021). Beilstein Journals. [Link]
